2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H10N4O/c1-2-13-6-7(5-11-13)9-10-4-3-8(14)12-9/h3-6H,2H2,1H3,(H,10,12,14) |
InChI Key |
NDQNRPYVNCFNFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC=CC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Ethyl 1h Pyrazol 4 Yl Pyrimidin 4 Ol and Analogues
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of the target molecule, 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol, suggests several primary disconnection points, leading to various synthetic strategies. The core structure consists of a pyrimidine-4-ol ring linked to a 1-ethyl-1H-pyrazole moiety at the 2-position of the pyrimidine (B1678525).
The most apparent disconnection is at the C-C bond between the pyrazole (B372694) and pyrimidine rings. This leads to two main retrosynthetic pathways:
Strategy A: Formation of the pyrimidine ring onto a pre-existing pyrazole. This approach involves the synthesis of a suitable 4-substituted-1-ethyl-1H-pyrazole derivative, such as an amidine, which can then undergo a cyclocondensation reaction to form the pyrimidine ring.
Strategy B: Coupling of pre-formed pyrazole and pyrimidine rings. This strategy relies on cross-coupling reactions, such as the Suzuki-Miyaura coupling, to connect a 4-halo or 4-boryl-1-ethyl-1H-pyrazole with a 2-halo or 2-boryl-pyrimidin-4-ol derivative.
Classical and Modern Synthetic Approaches
Several established and modern synthetic methods can be employed for the synthesis of this compound and its analogues.
Cyclocondensation Reactions
Cyclocondensation reactions represent a classical and widely used method for the construction of the pyrimidine ring. In the context of synthesizing the target molecule, this approach typically involves the reaction of a 1-ethyl-1H-pyrazole-4-carboxamidine with a β-ketoester, such as ethyl acetoacetate.
The key steps in this synthetic route are:
Synthesis of 1-ethyl-1H-pyrazole: This can be achieved through the reaction of ethylhydrazine with a suitable three-carbon building block.
Formylation of 1-ethyl-1H-pyrazole: A Vilsmeier-Haack reaction is commonly used to introduce a formyl group at the 4-position of the pyrazole ring, yielding 1-ethyl-1H-pyrazole-4-carbaldehyde.
Conversion to the amidine: The carbaldehyde is then converted to the corresponding carboxamidine. This can be achieved through a multi-step process involving oxidation to the carboxylic acid, conversion to the amide, and subsequent transformation to the amidine, or more directly via the nitrile.
Cyclocondensation: The pyrazole-4-carboxamidine is then reacted with a β-dicarbonyl compound like ethyl acetoacetate in the presence of a base to construct the pyrimidin-4-ol ring.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | 1-Ethyl-1H-pyrazole, POCl₃, DMF | Vilsmeier-Haack Reaction | 1-Ethyl-1H-pyrazole-4-carbaldehyde | High |
| 2 | 1-Ethyl-1H-pyrazole-4-carbaldehyde | 1. NH₂OH·HCl; 2. Dehydration | 1-Ethyl-1H-pyrazole-4-carbonitrile | Good |
| 3 | 1-Ethyl-1H-pyrazole-4-carbonitrile | 1. HCl, EtOH; 2. NH₃ | 1-Ethyl-1H-pyrazole-4-carboxamidine | Moderate |
| 4 | 1-Ethyl-1H-pyrazole-4-carboxamidine, Ethyl acetoacetate | NaOEt, EtOH, reflux | 2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol | Good |
Note: Yields are generalized based on typical reactions for analogous compounds.
[3+2] Cycloaddition Reactions
While not directly used for the synthesis of the pyrimidine ring, [3+2] cycloaddition reactions are a cornerstone for the synthesis of the pyrazole core. This method involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of the 1-ethyl-1H-pyrazol-4-yl moiety, a common approach is the reaction of an ethyl diazoalkane (the 1,3-dipole) with an appropriately substituted alkyne or alkene (the dipolarophile).
Alternatively, and more relevant to the 4-substituted pattern, is the reaction of ethylhydrazine with a 1,3-dicarbonyl compound or its equivalent. This method allows for the regioselective formation of the desired pyrazole isomer.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds and is highly applicable to the synthesis of the target molecule by coupling a pyrazole and a pyrimidine derivative. This strategy involves the palladium-catalyzed reaction of a pyrazolylboronic acid or ester with a halopyrimidin-4-ol.
The key intermediates for this approach are:
4-Bromo-1-ethyl-1H-pyrazole or 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: The bromo-pyrazole can be synthesized and then converted to the boronic ester.
2-Chloro- or 2-Bromo-pyrimidin-4-ol: 2-Chloropyrimidin-4-ol is a commercially available or readily synthesized precursor researchgate.netorgsyn.org.
The Suzuki-Miyaura coupling is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, such as Na₂CO₃ or K₂CO₃, in a suitable solvent system like dioxane/water or DME.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Product |
| 1-Ethyl-4-(boronic ester)-1H-pyrazole | 2-Chloropyrimidin-4-ol | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | This compound |
| 4-Bromo-1-ethyl-1H-pyrazole | 2-(Boronic ester)-pyrimidin-4-ol | PdCl₂(dppf) | Na₂CO₃ | DME | This compound |
Note: This table represents a generalized Suzuki-Miyaura reaction scheme.
Vilsmeier-Haack Cyclization-Formylation Strategies
The Vilsmeier-Haack reaction is a versatile tool in heterocyclic synthesis, primarily known for formylation of electron-rich aromatic and heteroaromatic compounds . In the context of synthesizing the target molecule, its primary application is the formylation of 1-ethyl-1H-pyrazole to produce 1-ethyl-1H-pyrazole-4-carbaldehyde, a key intermediate for the cyclocondensation route scispace.comnih.govresearchgate.net. The reaction typically employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) organic-chemistry.org. Studies have shown that N-alkyl-pyrazoles readily undergo formylation at the 4-position in good yields researchgate.net.
While less common, Vilsmeier-Haack conditions can also be used to effect cyclization reactions. However, for the direct synthesis of the pyrimidinol ring onto the pyrazole, this is not a standard approach.
| Substrate | Reagents | Conditions | Product | Yield (%) |
| 1-Ethyl-1H-pyrazole | POCl₃, DMF | 0 °C to 100 °C | 1-Ethyl-1H-pyrazole-4-carbaldehyde | 70-90 |
| 1,3-Dimethyl-1H-pyrazole | POCl₃, DMF | Heat | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | High |
Note: Yields are based on literature for similar N-alkylpyrazoles.
Grignard Reagent-Mediated Syntheses
The use of Grignard reagents provides another avenue for the formation of the C-C bond between the pyrazole and pyrimidine rings. This approach would typically involve the preparation of a pyrazolyl-Grignard reagent and its subsequent reaction with an electrophilic pyrimidine derivative.
The key steps would be:
Halogenation of 1-ethyl-1H-pyrazole: Introduction of a halogen, typically bromine or iodine, at the 4-position of the pyrazole ring.
Formation of the Grignard reagent: Reaction of the 4-halo-1-ethyl-1H-pyrazole with magnesium metal to form the corresponding Grignard reagent, 1-ethyl-1H-pyrazol-4-ylmagnesium halide.
Reaction with a 2-halopyrimidin-4-ol derivative: The Grignard reagent is then reacted with a suitable 2-halopyrimidin-4-ol, often in the presence of a transition metal catalyst (e.g., nickel or palladium) to facilitate a cross-coupling reaction.
Care must be taken to protect the potentially acidic proton of the pyrimidin-4-ol or to use a derivative where the hydroxyl group is protected (e.g., as a methoxy or benzyloxy group), which can be deprotected in a subsequent step.
| Pyrazole Derivative | Pyrimidine Derivative | Catalyst | Conditions | Product |
| 4-Bromo-1-ethyl-1H-pyrazole | 2-Chloro-4-methoxypyrimidine | Ni(dppp)Cl₂ | 1. Mg, THF; 2. Addition of pyrimidine | 2-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypyrimidine |
Note: This table illustrates a potential Grignard cross-coupling reaction. The final step would be demethylation to the pyrimidin-4-ol.
Amination and Alkylation Reactions
Amination and alkylation are fundamental reactions for the derivatization of pyrimidine rings. In the context of synthesizing 2-substituted pyrimidin-4-ols, these reactions are crucial for introducing the pyrazole moiety or modifying the core structure.
Nucleophilic aromatic substitution (SNAr) is a primary mechanism for the amination of pyrimidines. Halogenated pyrimidines, such as those with chloro- or bromo-substituents at the C2, C4, or C6 positions, are highly susceptible to displacement by amine nucleophiles. For the synthesis of the target compound, a potential route involves the reaction of a 2-halopyrimidin-4-ol derivative with 1-Ethyl-1H-pyrazol-4-amine. The reaction can be influenced by the electronic properties of the starting materials and is often catalyzed by an acid or base. For instance, acid-promoted amination of 4-chloropyrrolopyrimidines has been shown to proceed effectively in water, which can be a more sustainable solvent choice compared to traditional organic solvents nih.govacs.org. The choice of base, such as potassium fluoride, can also facilitate the amination of pyrimidines in aqueous media nih.gov.
Alkylation reactions are also pivotal, particularly for installing the ethyl group on the pyrazole nitrogen. This is typically achieved by treating an N-unsubstituted pyrazole with an alkylating agent like ethyl iodide or diethyl sulfate in the presence of a base. The regioselectivity of N-alkylation on the pyrazole ring can sometimes be a challenge, but reaction conditions can be tuned to favor the desired N1-substituted isomer.
Oxidative Cyclization Methodologies
Oxidative cyclization offers an alternative approach to constructing the pyrimidine ring. These methods often involve forming the heterocyclic system from acyclic precursors through a sequence of reactions that includes an oxidation step to achieve the final aromatic system.
One such strategy is the oxidative annulation involving amidines, ketones, and a one-carbon source. For example, an eco-friendly synthesis of pyrimidine derivatives utilizes an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as the carbon source organic-chemistry.org. Another approach involves the oxidative annulation of anilines and aryl ketones, where DMSO acts as a methine (=CH−) equivalent, to produce 4-arylpyrimidines organic-chemistry.orgmdpi.com. These multicomponent reactions are highly efficient and allow for the rapid assembly of complex pyrimidine structures from simple starting materials researchgate.net. While not a direct synthesis of the target compound, these principles can be adapted. For instance, a suitably substituted pyrazole-containing precursor could potentially undergo cyclization with other reagents to form the desired pyrimidine ring in a tandem process.
Starting Materials and Precursors for Target Compound Synthesis
The selection of appropriate starting materials is critical for the efficient synthesis of this compound. The strategy generally involves a convergent synthesis where the pyrazole and pyrimidine moieties are prepared separately and then coupled.
Pyrazole Building Blocks (e.g., 1-Ethyl-1H-pyrazol-4-amine, 1-methyl-4-pyrazole borate pinacol ester)
The pyrazole fragment is a key component of the target molecule.
1-Ethyl-1H-pyrazol-4-amine : This precursor can serve as the nucleophile in an SNAr reaction with a 2-halopyrimidin-4-ol. The synthesis of such aminopyrazoles can be achieved through various routes, often starting from β-ketonitriles which are cyclized with hydrazine, followed by N-alkylation and reduction of a nitro group or another precursor to the amine.
1-methyl-4-pyrazole borate pinacol ester : Boronic acids and their pinacol esters are exceptionally useful reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction sigmaaldrich.comsigmaaldrich.com. The 1-methyl analog is commercially available and serves as a direct precedent for the utility of the corresponding 1-ethyl derivative. This building block can be coupled with a 2-halopyrimidin-4-ol derivative to form the C-C bond between the two heterocyclic rings a2bchem.comresearchgate.net. The stability and reactivity of pinacol esters make them preferable to the corresponding boronic acids in many cases nih.gov. An improved synthesis for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester has been developed, which proceeds via a lithium hydroxy ate complex from 4-bromo-1-methyl-1H-pyrazole, highlighting the accessibility of such reagents a2bchem.comresearchgate.net.
| Pyrazole Precursor | Synthetic Role | Key Reaction Type |
| 1-Ethyl-1H-pyrazol-4-amine | Nucleophilic component | Nucleophilic Aromatic Substitution (SNAr) |
| 1-Ethyl-1H-pyrazol-4-boronic acid pinacol ester | Organoboron component | Suzuki-Miyaura Cross-Coupling |
Pyrimidine Precursors (e.g., 2-chloropyrimidine-4-carboxylic acid, 4,6-dichloro-2-methylpyrimidine, dimethoxymethyl-pyrimidin-4-ol scaffolds)
The pyrimidine core provides the foundational structure onto which the pyrazole substituent is attached.
2-chloropyrimidine-4-carboxylic acid : This compound is a versatile building block for creating 2,4-disubstituted pyrimidines chemimpex.comjennysynth.com. The chloro group at the 2-position is a reactive site for Suzuki coupling with a pyrazole boronic ester. The carboxylic acid at the 4-position can be converted to the hydroxyl group of the target pyrimidin-4-ol, though this would require a decarboxylation or a Curtius/Hofmann-type rearrangement followed by hydrolysis, which may be complex. Alternatively, the chloro group can be displaced by an aminopyrazole. This precursor is valued for its stability and reactivity, which allows for further functionalization chemimpex.com.
4,6-dichloro-2-methylpyrimidine : This is another highly useful precursor chemicalbook.comnih.gov. It can be synthesized from 4,6-dihydroxy-2-methylpyrimidine by treatment with reagents like thionyl chloride or triphosgene chemicalbook.comgoogle.com. The two chloro-substituents have different reactivities, allowing for selective substitution reactions. For synthesizing the target compound, one could envision a pathway where the 2-methyl group is first functionalized (e.g., via oxidation and subsequent reactions) to allow for pyrazole coupling, while one of the chloro groups is later hydrolyzed to the required 4-ol functionality. The chemoselectivity of SNAr reactions on related dichloropyrimidines has been studied, showing that reaction outcomes can be directed by the choice of base and nucleophile researchgate.net.
dimethoxymethyl-pyrimidin-4-ol scaffolds : This type of precursor contains a protected aldehyde group (a dimethoxymethyl acetal) which can be used to build the pyrimidine ring. For instance, cyclization reactions of β-formyl enamides can be used to synthesize pyrimidines organic-chemistry.org. A dimethoxymethyl group can serve as a stable precursor to the required formyl group, which can then participate in condensation reactions with amidines or other nitrogen-containing species to form the pyrimidine ring.
Other Heterocyclic Reagents
The synthesis of pyrazole-pyrimidine systems often employs other reagents to facilitate ring formation or coupling. Amidines are common precursors in cyclization reactions to form the pyrimidine ring mdpi.com. For Suzuki-Miyaura couplings, palladium catalysts and various ligands are essential heterocyclic reagents that drive the reaction nih.govmdpi.comnih.govorganic-chemistry.org. In multicomponent reactions, reagents like β-ketoesters, alkynes, and sources of ammonia (like ammonium acetate) are frequently used to construct the pyrimidine core in a single step organic-chemistry.orgresearchgate.net.
Reaction Conditions and Optimization
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the key coupling step between the pyrazole and pyrimidine rings, several parameters must be considered.
In a Suzuki-Miyaura coupling approach, the choice of catalyst, base, and solvent is paramount.
Catalyst : Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and ligands like XPhos, are commonly used mdpi.comnih.gov. The catalyst loading is typically low, often in the range of 1-5 mol % mdpi.com.
Base : An inorganic base is required to activate the boronic ester. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) mdpi.comnih.gov. The choice of base can significantly impact the reaction rate and yield.
Solvent : The reaction is often performed in a mixture of an organic solvent and water. Dioxane/water or DMF are common solvent systems a2bchem.comnih.gov. The use of aqueous media is often beneficial for both reactivity and environmental considerations nih.gov.
Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes and improving yields nih.gov.
Optimization involves systematically varying these parameters. For example, a screening of different palladium catalysts, bases, and solvents would be performed to identify the ideal combination for the specific substrates. The reaction temperature and time are also critical variables; higher temperatures can increase reaction rates but may also lead to decomposition and side product formation researchgate.netresearchgate.net. The table below summarizes typical conditions for a Suzuki coupling reaction that could be adapted for the target synthesis.
| Parameter | Typical Conditions | Purpose & Optimization Considerations |
| Catalyst | Pd(PPh₃)₄ (5 mol %) | Facilitates the catalytic cycle. Different Pd(0) or Pd(II) precursors and ligands (e.g., Buchwald ligands) can be screened for higher activity and stability mdpi.comorganic-chemistry.org. |
| Base | K₃PO₄ (2.0 equiv.) | Activates the boronic ester for transmetalation. Other bases like K₂CO₃, Cs₂CO₃, or NaHCO₃ can be tested. |
| Solvent | 1,4-Dioxane / H₂O | Solubilizes reactants and facilitates the reaction. Other solvents like DMF, toluene, or ethanol/water mixtures can be evaluated a2bchem.comnih.gov. |
| Temperature | 80-100 °C | Provides energy for the reaction. Temperature can be adjusted to balance reaction rate against substrate/product stability. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and degradation of the palladium catalyst. |
| Irradiation | Microwave (60 W) | Can significantly reduce reaction times and improve yields compared to conventional heating nih.gov. |
By carefully selecting precursors and optimizing the reaction conditions for key bond-forming steps, an efficient and scalable synthesis of this compound can be developed.
Solvent Selection and Solvent-Free Methods
The choice of solvent plays a critical role in the synthesis of pyrazole and pyrimidine derivatives, influencing reaction rates, yields, and selectivity. A range of organic solvents, including ethanol, toluene, acetone, and acetonitrile, have been traditionally used. tandfonline.com However, in line with the principles of green chemistry, there is a growing trend towards using more environmentally benign solvents or eliminating them entirely. rasayanjournal.co.inbenthamdirect.com
Water and aqueous ethanol mixtures have gained significant attention as green solvents for synthesizing pyrimidine derivatives. jmaterenvironsci.comresearchgate.net Water is an ideal choice due to its safety, low cost, and environmental benefits. jmaterenvironsci.comnih.gov Multicomponent reactions (MCRs) for synthesizing fused pyrimidines have been successfully conducted in aqueous media, simplifying the process and reducing waste. jmaterenvironsci.commdpi.com
Solvent-free synthesis, often facilitated by microwave irradiation or mechanical grinding, represents another significant green chemistry approach. tandfonline.comrasayanjournal.co.in These methods can lead to clean reactions with high yields, shorter reaction times, and simplified product purification. tandfonline.comrasayanjournal.co.inacs.org For instance, the synthesis of pyrazole derivatives has been effectively carried out under solvent-free conditions using microwave irradiation, demonstrating improved yields and reduced reaction times compared to conventional methods. scielo.brresearchgate.netmdpi.com
Table 1: Comparison of Solvents in Heterocyclic Synthesis
| Solvent Type | Examples | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Conventional Organic | Toluene, Acetonitrile, DMF | Good solubility for reactants | Often toxic, volatile, and environmentally harmful | tandfonline.comgoogle.com |
| Green Solvents | Water, Aqueous Ethanol | Environmentally benign, safe, low cost | Poor solubility for non-polar reactants | jmaterenvironsci.comresearchgate.netnih.gov |
| Solvent-Free | Not Applicable | Reduced waste, simplified workup, often faster | Can be limited by reactant melting points and mixing | tandfonline.comscielo.brmdpi.com |
Catalytic Systems (e.g., Palladium catalysts, metal salts, acids, bases)
Catalysts are fundamental to the synthesis of pyrazolo[1,5-a]pyrimidines, facilitating the crucial cyclization and condensation steps. nih.gov Both acid and base catalysts are commonly employed to promote the reaction between 5-aminopyrazoles and β-dicarbonyl compounds, which is a key strategy for forming the fused ring system. nih.gov The choice between acidic or basic conditions can influence the reaction pathway and the final product structure. While Brønsted or Lewis acids can be used, their catalytic activity can sometimes be hindered by competing reactions with hydrazine nucleophiles. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the functionalization of pyrimidine rings. internationaljournalcorner.comelsevierpure.comnih.gov These methods allow for the introduction of a wide variety of substituents at specific positions, which is crucial for creating structural diversity and tuning the properties of the final compounds. nih.govelsevierpure.com For example, palladium catalysts have been used effectively for C-C and C-N bond formation on the pyrimidine core. elsevierpure.comnih.gov
In addition to palladium, other metal-based catalysts and metal salts are utilized. Copper-catalyzed reactions have been shown to efficiently produce pyrazoles under acid-free conditions at room temperature. organic-chemistry.org Various other catalysts, including metal salts and supported ionic liquids, have been explored to enhance reaction efficiency and sustainability in pyrimidine synthesis. nih.govbenthamdirect.com
Temperature and Pressure Control (e.g., Conventional heating, microwave-assisted synthesis, ultrasonic irradiation)
Control of temperature and pressure is essential for directing the outcome of synthetic reactions. Conventional heating using an oil bath has been the traditional method. nih.gov However, modern techniques such as microwave-assisted organic synthesis (MAOS) and ultrasonic irradiation offer significant advantages in terms of reaction speed, yield, and energy efficiency. nih.govnih.govacs.org
Microwave-assisted synthesis has emerged as a powerful technique, dramatically reducing reaction times from hours to minutes and often improving yields. nih.govacs.orgnih.goveurekaselect.com The targeted heating provided by microwaves can lead to faster reaction rates and cleaner product formation. chim.itrsc.org For instance, the synthesis of pyrazolo[1,5-a]pyrimidines has been achieved in high yields under solvent-free conditions in just two minutes using microwave irradiation at 180 °C. chim.it
Ultrasonic irradiation is another energy-efficient method that promotes reactions through acoustic cavitation. sci-hub.seresearchgate.net This technique can enhance mixing and mass transfer, leading to shorter reaction times and higher yields compared to conventional methods. nih.govnih.govshd.org.rs The combination of ultrasound with other green chemistry techniques, such as the use of ionic liquids or solvent-free conditions, can have a synergistic effect, further improving reaction outcomes. nih.gov
Table 2: Comparison of Heating Methods in Heterocyclic Synthesis
| Heating Method | Typical Reaction Time | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Conventional Heating | Hours to Days | Simple setup, well-established | Slow, inefficient energy transfer, often lower yields | nih.govresearchgate.net |
| Microwave-Assisted | Minutes | Rapid heating, increased yields, high efficiency | Requires specialized equipment, potential for pressure buildup | chim.itnih.govacs.org |
| Ultrasonic Irradiation | Minutes to Hours | Shorter reaction times, improved yields, mild conditions | Requires specialized equipment, effect can be substrate-dependent | nih.govnih.govshd.org.rs |
Reaction Monitoring Techniques (e.g., LCMS, TLC)
Effective monitoring of chemical reactions is crucial to determine the optimal reaction time, assess conversion, and identify the formation of byproducts. Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for this purpose. mdpi.com By spotting the reaction mixture on a TLC plate at different time intervals, chemists can visually track the consumption of starting materials and the formation of the product. mdpi.com
Liquid Chromatography-Mass Spectrometry (LCMS) is a more powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. It provides detailed information about the components of a reaction mixture, including the molecular weights of reactants, intermediates, and products. This makes LCMS an invaluable tool for confirming the identity of the desired product and for identifying any impurities, thus guiding the optimization of reaction conditions and purification strategies.
Green Chemistry Principles in Synthetic Strategies
The integration of green chemistry principles into synthetic methodologies is a paramount goal in modern organic chemistry. benthamdirect.comnih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in The synthesis of pyrimidine derivatives has been a fertile ground for the application of these greener approaches. rasayanjournal.co.innih.govbenthamdirect.com
Ultrasonic Irradiation Applications
Ultrasonic irradiation stands out as a key green technology in the synthesis of heterocyclic compounds, including pyrimidines. nih.govnih.govijsssr.com The physical phenomenon of acoustic cavitation, which involves the formation, growth, and collapse of bubbles in a liquid, generates localized high temperatures and pressures, accelerating chemical reactions. sci-hub.se
The application of ultrasound offers numerous advantages over traditional methods:
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes with sonication. nih.govnih.gov
Increased Yields: Ultrasonic irradiation frequently leads to higher isolated yields of the desired product. nih.govshd.org.rs
Milder Conditions: Many ultrasound-assisted reactions can be performed at lower temperatures, which can improve selectivity and reduce byproduct formation. nih.govshd.org.rs
Energy Efficiency: As a more direct method of energy input, sonication is often more energy-efficient than conventional heating. ijsssr.com
The synergistic effect of combining ultrasound with other green techniques, such as multicomponent reactions or the use of eco-friendly catalysts, further enhances the sustainability of synthetic processes. nih.gov
Aqueous Ethanol and Solvent-Free Conditions
The principles of green chemistry strongly advocate for the reduction or elimination of volatile organic solvents. benthamdirect.com Aqueous ethanol and entirely solvent-free reaction conditions are two of the most effective strategies to achieve this goal in the synthesis of pyrazolo-pyrimidine analogues.
Aqueous ethanol provides a safer and more environmentally friendly alternative to many traditional organic solvents. researchgate.net It is particularly effective for multicomponent reactions, where it can facilitate the dissolution of various reactants while maintaining a green profile. researchgate.net The synthesis of pyrano[2,3-d]pyrimidine derivatives, for example, has been efficiently catalyzed in aqueous ethanol media. researchgate.net
Solvent-free reactions represent an ideal scenario from a green chemistry perspective, as they eliminate solvent waste at the source. acs.org These reactions are often facilitated by microwave or ultrasound irradiation, which provides the necessary energy for the reaction to proceed in the absence of a solvent. scielo.brresearchgate.net This approach not only reduces environmental impact but also simplifies the workup and purification process, as there is no solvent to remove. tandfonline.comrasayanjournal.co.in The synthesis of various pyrazole and fused pyrimidine systems has been successfully demonstrated under solvent-free conditions, highlighting the broad applicability of this green technique. tandfonline.comnih.govmdpi.com
Isolation and Purification Techniques for this compound and Analogues
The successful synthesis of this compound and its analogues is critically dependent on effective isolation and purification methodologies. These techniques are essential for removing unreacted starting materials, catalysts, byproducts, and other impurities from the crude reaction mixture to yield the target compound with the requisite purity for subsequent characterization and application. The choice of purification strategy is dictated by the physicochemical properties of the target molecule, such as its polarity, solubility, and acidic or basic nature, as well as the properties of the impurities present. Commonly employed methods in the purification of pyrazole and pyrimidine derivatives include extraction, chromatography, and recrystallization.
Extraction Methods (e.g., Aqueous acid-base extraction)
Aqueous acid-base extraction is a powerful and frequently utilized technique for the initial purification of organic compounds that possess acidic or basic functionalities. This method leverages the differential solubility of the compound and impurities in aqueous and organic solvents, which can be manipulated by altering the pH of the aqueous phase. For pyrazolopyrimidine derivatives, which can exhibit both acidic and basic characteristics due to the presence of the pyrimidin-4-ol moiety and nitrogen-containing heterocyclic rings, this technique is particularly effective.
The general procedure involves dissolving the crude reaction mixture in an organic solvent that is immiscible with water. This organic solution is then washed with an acidic solution, such as dilute hydrochloric acid, to protonate any basic impurities, rendering them water-soluble and causing them to partition into the aqueous phase. Subsequently, washing with a basic solution, like aqueous sodium hydroxide, deprotonates acidic compounds, including the pyrimidin-4-ol tautomer, forming a water-soluble salt that moves to the aqueous layer. The desired compound can then be recovered from the appropriate aqueous layer by neutralization, followed by extraction back into an organic solvent.
| Step | Reagent | Purpose |
| 1 | Organic Solvent (e.g., Dichloromethane, Ethyl Acetate) | Dissolve the crude reaction mixture. |
| 2 | Aqueous Acid (e.g., 1M HCl) | Protonate and remove basic impurities into the aqueous phase. |
| 3 | Aqueous Base (e.g., 1M NaOH) | Deprotonate and transfer the acidic target compound into the aqueous phase. |
| 4 | Neutralization (e.g., dropwise addition of acid/base) | Adjust the pH of the separated aqueous layer to precipitate the purified compound. |
| 5 | Back-extraction | Extract the precipitated compound into a fresh organic solvent. |
This method is often the first step in a multi-step purification process, effectively removing a significant portion of impurities before further refinement by chromatography or recrystallization.
Chromatographic Separations
Chromatography is an indispensable tool for the purification of organic compounds, offering high resolution and the ability to separate complex mixtures. For this compound and its analogues, both flash chromatography and reverse-phase chromatography are commonly employed.
Flash Chromatography:
Flash chromatography is a rapid form of column chromatography that utilizes a stationary phase, typically silica gel, and a mobile phase, which is a solvent or a mixture of solvents. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. More polar compounds interact more strongly with the silica gel and thus elute more slowly, while less polar compounds travel down the column more quickly. The choice of the eluent system is crucial for achieving good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC) researchgate.net. For pyrazole and pyrimidine derivatives, common solvent systems include gradients of ethyl acetate in hexane or dichloromethane in methanol.
Reverse-Phase Chromatography:
In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar, typically a mixture of water and an organic solvent like acetonitrile or methanol nih.govwikipedia.org. This technique separates compounds based on their hydrophobicity; more hydrophobic molecules have a stronger affinity for the non-polar stationary phase and are retained longer on the column wikipedia.org. The polarity of the mobile phase can be adjusted by changing the ratio of the organic solvent to water, allowing for the elution of compounds with varying degrees of hydrophobicity wikipedia.org. The pH of the mobile phase can also be controlled with buffers to influence the ionization state and retention of acidic or basic analytes nih.gov. Reverse-phase high-performance liquid chromatography (HPLC) is a high-resolution version of this technique often used for the final purification of small quantities of material or for analytical purity assessment nih.govacs.org.
| Technique | Stationary Phase | Mobile Phase (Typical) | Separation Principle |
| Flash Chromatography | Silica Gel (Polar) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Polarity |
| Reverse-Phase Chromatography | C18-bonded Silica (Non-polar) | Water/Acetonitrile, Water/Methanol | Hydrophobicity |
Recrystallization Procedures
Recrystallization is a purification technique used to remove impurities from a solid compound. The principle behind recrystallization is that the solubility of a compound in a solvent generally increases with temperature. In a typical procedure, the crude solid is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving the impurities, which are present in smaller amounts, dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, and it should not react with the compound.
For pyrazolopyrimidine derivatives, a variety of solvents can be used for recrystallization, including ethanol, methanol, dioxane, and mixtures of solvents nih.govcasjournal.org. The process often involves heating the crude product in the chosen solvent until it is fully dissolved, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
| Solvent | Compound Type (Example) |
| Dioxane | 2-Methyl-7-p-tolyl-7H-pyrazolo[4,3-e] nih.govnih.govacs.orgtriazolo[1,5-c]pyrimidine nih.gov |
| Ethanol | Pyrazolin and pyrimidine derivatives from chalcones casjournal.org |
| Ethanol/Water | Pyrimidine derivatives of Schiff bases researchgate.net |
The effectiveness of recrystallization depends on the significant difference in solubility between the target compound and the impurities in the selected solvent system.
Advanced Spectroscopic and Structural Elucidation Methodologies
Infrared (IR) and Raman Spectroscopy
No FT-IR or FT-Raman spectra are available to identify the characteristic vibrational frequencies of the functional groups present in the compound, such as the hydroxyl (-OH) and the carbon-nitrogen double bonds (C=N) of the pyrimidine (B1678525) ring.
While synthetic pathways for similar pyrazolo-pyrimidine structures have been described, the absence of specific characterization data for 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol prevents a detailed discussion of its structural features based on experimental evidence. Future research and publication would be necessary to populate these areas of analysis.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical and chemical properties.
While specific crystallographic data for this compound is not yet publicly available in crystallographic databases, the general methodology that would be applied is well-established. A suitable single crystal of the compound would be grown, typically by slow evaporation of a solvent, and then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected.
The analysis of this pattern allows for the determination of the unit cell dimensions, the space group, and the precise coordinates of each atom within the crystal lattice. For analogous pyrazole (B372694) and pyrimidine derivatives, such studies have been instrumental in confirming their synthesized structures. For instance, the crystal structures of various substituted pyrazolo[3,4-d]pyrimidines have been elucidated, revealing key structural features and intermolecular interactions.
A hypothetical data table for the X-ray diffraction analysis of this compound would include the following parameters:
| Crystallographic Parameter | Hypothetical Value |
| Empirical Formula | C9H10N4O |
| Formula Weight | 190.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 925.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.365 |
| R-factor | < 0.05 |
Note: The values in this table are hypothetical and serve as an example of the data obtained from an X-ray diffraction experiment. Actual experimental data would be required for a definitive structural assignment.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This method provides experimental verification of the compound's empirical formula, which is calculated from its chemical structure. The technique involves the complete combustion of a small, accurately weighed sample of the purified compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified.
The experimentally determined percentages of each element are then compared with the theoretically calculated values based on the expected molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and elemental composition.
For this compound, the theoretical elemental composition can be calculated from its molecular formula, C9H10N4O.
Theoretical Elemental Composition:
Carbon (C): 56.83%
Hydrogen (H): 5.30%
Nitrogen (N): 29.46%
Oxygen (O): 8.41%
An experimental analysis would be expected to yield values very close to these theoretical percentages. A typical data table presenting the results of an elemental analysis would appear as follows:
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 56.83 | 56.80 |
| Hydrogen (H) | 5.30 | 5.35 |
| Nitrogen (N) | 29.46 | 29.42 |
Note: The experimental values in this table are hypothetical and represent an example of a successful elemental analysis. The sum of the experimental percentages may not equal 100% due to the presence of oxygen, which is typically determined by difference.
The combination of these advanced analytical methods provides a robust foundation for the structural confirmation of this compound, ensuring the integrity of the compound for any subsequent scientific investigation.
Structure Activity Relationship Sar Studies
Elucidating Key Pharmacophores within the 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol Scaffold
The this compound scaffold possesses several key features that are likely to be crucial for its interaction with biological targets. A pharmacophore model for this class of compounds can be hypothesized based on the common interaction patterns observed in similar heterocyclic kinase inhibitors and other biologically active molecules. nih.gov
The core pharmacophoric elements are presumed to include:
Hydrogen Bond Donors and Acceptors: The pyrimidin-4-ol ring is a key source of hydrogen bonding interactions. The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor. Additionally, the nitrogen atoms within both the pyrimidine (B1678525) and pyrazole (B372694) rings can serve as hydrogen bond acceptors. These interactions are fundamental for the specific recognition and binding to the active sites of protein targets, such as kinases.
Aromatic/Hydrophobic Regions: The pyrazole and pyrimidine rings themselves constitute aromatic systems that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. The ethyl group at the 1-position of the pyrazole ring provides an additional small hydrophobic region that can contribute to binding affinity.
A Planar Scaffold: The fused heterocyclic system generally adopts a planar conformation, which is a common feature of molecules that bind to the flat, aromatic-rich ATP-binding sites of kinases.
Based on studies of related 4-(pyrazol-4-yl)-pyrimidine analogs as cyclin-dependent kinase 2 (CDK2) inhibitors, a general pharmacophore model for this scaffold can be proposed, highlighting the importance of hydrogen bonding and hydrophobic interactions for potent inhibitory activity. nih.gov
Impact of Substituent Variations on Biological Activities
The biological activity of the this compound scaffold can be significantly modulated by altering the substituents at various positions on both the pyrazole and pyrimidine rings.
Substitution on the Pyrazole Ring:
N1-Substituent: The ethyl group at the N1 position of the pyrazole ring is a key modulator of activity. In many series of pyrazole-based inhibitors, the nature of this substituent influences potency and selectivity. For instance, in a series of pyrazolyl-pyridine derivatives, variations at this position from a methyl to a larger cyclopentylmethyl group were explored to optimize properties. cambridgemedchemconsulting.com The size and lipophilicity of the N1-alkyl group can impact how the molecule fits into a binding pocket and can be optimized to enhance hydrophobic interactions.
Other Pyrazole Positions (C3, C5): While the parent compound is unsubstituted at the C3 and C5 positions of the pyrazole ring, introducing substituents at these positions is a common strategy in medicinal chemistry to explore further interactions. For example, the introduction of small alkyl or aryl groups could provide additional hydrophobic contacts or steric hindrance that might enhance selectivity for a particular biological target.
Substitution on the Pyrimidine Ring:
Position 5: The C5 position of the pyrimidine ring is a common site for modification in related scaffolds. Introduction of small substituents, such as a cyano or a hydroxyl group, has been shown to dramatically affect the inhibitory potency of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives against CDK9. mdpi.com A substituent at this position can project into a specific sub-pocket of a binding site, and its properties (e.g., size, electronics, hydrogen bonding capacity) can be fine-tuned to maximize affinity.
Position 6: Similar to the C5 position, the C6 position offers another vector for modification to probe the surrounding protein environment.
The following table illustrates the hypothetical impact of substituent variations on the biological activity of the this compound scaffold, based on findings from related compound series.
| Position of Variation | Original Substituent | Potential Modification | Expected Impact on Activity | Rationale from Analogous Compounds |
| Pyrazole N1 | Ethyl | Methyl, Isopropyl, Cyclopentyl | Modulation of potency and selectivity | Varies hydrophobic interactions in the binding pocket. cambridgemedchemconsulting.com |
| Pyrimidine C5 | Hydrogen | Cyano, Hydroxyl, Amino | Potential for significant increase or decrease in potency | Can form additional hydrogen bonds or steric clashes. mdpi.com |
| Pyrimidine C6 | Hydrogen | Small alkyl, Halogen | Fine-tuning of binding affinity | Can fill small hydrophobic pockets or alter electronic properties. |
Bioisosteric Replacements in Analogous Structures (e.g., Purine (B94841) scaffold bioisosteres)
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties of a lead compound. The pyrazolo[3,4-d]pyrimidine scaffold, a close structural relative of the 2-(pyrazol-4-yl)pyrimidine core, is considered a bioisostere of the purine ring system found in adenosine (B11128) triphosphate (ATP). acs.org This mimicry allows such compounds to act as competitive inhibitors at the ATP-binding sites of kinases.
Bioisosteric Replacements for the Pyrazole Ring:
The pyrazole ring itself can be replaced by other five-membered heterocycles to modulate the electronic and steric properties of the molecule while maintaining key binding interactions. Common bioisosteres for a pyrazole ring include:
Triazole: A 1,2,4-triazole has been successfully used as a bioisosteric replacement for an amide group in pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, demonstrating that it can replicate key hydrogen bonding interactions. nih.gov
Imidazole: Imidazole rings have been explored as bioisosteres for pyrazoles in various contexts.
Thiazole and Oxadiazole: These heterocycles have also been investigated as pyrazole replacements, although they may lead to weaker activity if the specific nitrogen geometry of the pyrazole is crucial for binding. nih.gov
Bioisosteric Replacements for the Pyrimidin-4-ol Moiety:
The pyrimidin-4-ol part of the molecule can also be replaced with other ring systems. For instance, in the development of nicotinic acetylcholine receptor (nAChR) ligands, a pyrimidine nucleus was introduced as a bioisosteric replacement for a pyridine ring in a parent compound. nih.gov Other potential bioisosteres for the pyrimidin-4-ol could include pyridin-4-ones or other heterocyclic systems that can present a similar arrangement of hydrogen bond donors and acceptors.
The following table summarizes some potential bioisosteric replacements for the core scaffolds of this compound.
| Original Scaffold | Bioisosteric Replacement | Rationale |
| 1-Ethyl-1H-pyrazole | 1-Ethyl-1H-1,2,4-triazole | Maintains key nitrogen positions for hydrogen bonding. nih.gov |
| Pyrimidin-4-ol | Quinazolin-4(3H)-one | Expands the aromatic system while retaining key hydrogen bonding features. |
| Pyrimidin-4-ol | Pyridin-4-one | Alters the number of ring nitrogens, potentially affecting solubility and off-target effects. |
Positional Isomerism and Tautomerism Considerations
Positional Isomerism:
The point of attachment of the pyrazole ring to the pyrimidine ring is a critical determinant of biological activity. In the specified compound, the linkage is between the C4 of the pyrazole and C2 of the pyrimidine. Other positional isomers, such as those with the pyrazole attached at C3 or C5, would present the pyrazole nitrogen atoms and any substituents in a different spatial orientation. This would significantly alter the molecule's ability to form the specific hydrogen bonds and other interactions required for binding to a target protein. The synthesis of a specific positional isomer is a key challenge and a critical aspect of the SAR. For instance, advancing thermal stability through positional pyrazole isomerization has been explored in other contexts. researchgate.net
Tautomerism:
Tautomerism is a crucial consideration for this compound, as the pyrimidin-4-ol ring can exist in equilibrium with its keto tautomer, 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4(3H)-one. The position of this equilibrium can be influenced by the solvent, pH, and the electronic nature of substituents.
Pyrimidin-4-ol (Enol form): This form has an aromatic pyrimidine ring and a hydroxyl group that can act as a hydrogen bond donor.
Pyrimidin-4(3H)-one (Keto form): In this form, the aromaticity of the pyrimidine ring is disrupted, and the exocyclic oxygen acts as a hydrogen bond acceptor, while the ring nitrogen at position 3 becomes a hydrogen bond donor.
The dominant tautomeric form in a biological environment will dictate the hydrogen bonding pattern and, consequently, the biological activity. For 4-hydroxypyrimidine itself, the keto form is generally favored in solution. nih.gov It is likely that the keto tautomer, 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4(3H)-one, is the biologically relevant form for interaction with many protein targets, as the N-H donor and C=O acceptor motif is a common feature in kinase inhibitors.
The pyrazole ring itself can also exhibit annular tautomerism if the N1 position is unsubstituted. However, in the case of this compound, the presence of the ethyl group at the N1 position prevents this type of tautomerism, locking the pyrazole in a single orientation.
Computational and Theoretical Investigations
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of molecular recognition and for designing new therapeutic agents.
The pyrazolyl-pyrimidine scaffold is recognized for its ability to form key interactions within the binding sites of various proteins, particularly protein kinases. rsc.org The N-unsubstituted pyrazole (B372694) ring is capable of both donating and accepting hydrogen bonds, a critical feature for molecular recognition. nih.gov
Analysis of analogous compounds reveals common interaction patterns:
Hydrogen Bonding: The pyrazole and pyrimidine (B1678525) rings contain multiple nitrogen atoms that can act as hydrogen bond acceptors. For instance, in studies of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives targeting Cyclin-Dependent Kinase 2 (CDK2), the pyrimidinyl-N1 atom and the 2-amino group consistently form hydrogen bonds with the backbone of Leu83 in the ATP binding pocket. nih.gov This interaction with the hinge region of the kinase is a hallmark of many ATP-competitive inhibitors. rsc.orgnih.gov
Hydrophobic Interactions: The aromatic character of the pyrazole and pyrimidine rings facilitates hydrophobic and π–π stacking interactions with nonpolar residues in the protein's active site. rsc.org
Cation-π Interactions: While less commonly reported for this specific scaffold, the electron-rich pyrazole ring could potentially engage in cation-π interactions with positively charged residues like Lysine or Arginine if present in the binding pocket.
These interactions are fundamental to the stable binding of pyrazolyl-pyrimidine derivatives to their biological targets.
Binding energy calculations quantify the affinity of a ligand for its target protein, with more negative values indicating stronger binding. These calculations are often used to rank potential drug candidates. researchgate.net Molecular mechanics with Poisson-Boltzmann or generalized Born and surface area continuum solvation (MM/PBSA and MM/GBSA) are common methods for estimating binding free energy.
While specific binding energy data for 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol is unavailable, studies on analogous pyrazole derivatives provide insight into the expected values. For example, docking studies of various pyrazole derivatives against different protein kinases have reported a range of binding energies, indicating their potential as inhibitors. nih.govnih.gov
| Analogous Compound Class | Target Protein | Reported Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Pyrazole-containing Hydrazineyl Pyrimidine Derivatives | Pokeweed Antiviral Protein | -8.4 to -9.0 | rjpbcs.com |
| Pyrazolyl-pyrimidine scaffold | CDK2 | -50.85 to -60.89 | nih.gov |
| Quinoline-Pyrido[2,3-d] Pyrimidinone Derivatives | DNA Gyrase (E. coli) | -8.10 to -8.90 | mdpi.com |
| Pyrazolyl Chalcone Conjugates | Tubulin (Colchicine site) | -8.83 to -10.31 | nih.gov |
This table presents binding energy data for analogous compound classes to illustrate the typical range of binding affinities observed for pyrazole and pyrimidine derivatives against various protein targets.
The pyrazolyl-pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases. nih.gov
CDK2 (Cyclin-Dependent Kinase 2): CDK2 is a well-established target for pyrazolyl-pyrimidine derivatives. nih.gov Docking studies on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which are structurally similar to the target compound, predict strong binding in the ATP pocket of CDK2. The key interaction involves the formation of two hydrogen bonds with the hinge residue Leu83. nih.gov This binding mode mimics that of ATP, positioning these compounds as potent ATP-competitive inhibitors. nih.govresearchgate.net The SAR (Structure-Activity Relationship) for this class highlights that the topology of the pyrazole ring is crucial for inhibitory activity. nih.gov
Lanosterol 14 α-demethylase (CYP51): This enzyme is a member of the cytochrome P450 superfamily and a primary target for azole-based antifungal agents. nih.gov The mechanism of inhibition involves the coordination of a nitrogen atom from the azole ring to the heme iron at the enzyme's active site. nih.govnih.gov Given that this compound contains a pyrazole moiety, it is plausible that it could interact with CYP51 in a similar manner, although specific studies are needed for confirmation.
DNA Gyrase: This bacterial enzyme is a target for some antimicrobial agents. Molecular docking studies of novel quinoline-pyrido[2,3-d] pyrimidinone derivatives have shown favorable binding energies with the DNA gyrase of E. coli. mdpi.com The interactions typically involve hydrogen bonds and hydrophobic contacts within the enzyme's binding site. mdpi.com This suggests that the broader pyrimidine-containing heterocyclic class has potential for interaction with this target.
KEAP1-NRF2, Succinate (B1194679) Dehydrogenase, and LRRK2: Computational studies specifically investigating the interaction of this compound or its close analogs with the KEAP1-NRF2 protein-protein interface, succinate dehydrogenase, or Leucine-rich repeat kinase 2 (LRRK2) are not prominently featured in the reviewed scientific literature. Further research would be required to predict the binding modes and affinities for these targets.
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure and properties of molecules, providing fundamental information about their stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the molecular geometry and electronic properties of organic compounds. jchemrev.comekb.eg For pyrazole and pyrimidine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G or 6-311G, are employed to determine optimized geometries, bond lengths, bond angles, and other structural parameters. researchgate.netresearchgate.net These calculations provide a detailed three-dimensional model of the molecule in its lowest energy state, which is essential for subsequent docking and reactivity studies. jchemrev.comcncb.ac.cn
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For pyrazolyl-pyrimidine derivatives, the HOMO is typically distributed over the electron-rich pyrazole and phenyl rings, while the LUMO is often localized on the electron-deficient pyrimidine ring. researchgate.net This distribution indicates that charge transfer can occur within the molecule, a key aspect of its electronic properties. researchgate.net
| Analogous Compound | Method | E_HOMO (Hartree) | E_LUMO (Hartree) | HOMO-LUMO Gap (Hartree) | Reference |
|---|---|---|---|---|---|
| 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine | B3LYP | -0.2311 | 0.1725 | 0.4036 | researchgate.net |
| 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine | HF | -0.3414 | -0.0651 | 0.2763 | researchgate.net |
| (phenylpyrazolo[1,5-a]pyrimidin-6-yl)methanone derivative | B3LYP/6-31G | -0.218 | -0.089 | 0.129 | researchgate.net |
| phenylpyrazolo[1,5-a]pyrimidine derivative | B3LYP/6-31G | -0.211 | -0.075 | 0.136 | researchgate.net |
This table presents calculated HOMO, LUMO, and energy gap values for analogous pyrazolyl-pyrimidine compounds, demonstrating the typical electronic characteristics studied using DFT.
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors are fundamental in quantum chemistry for quantifying the reactivity of a molecule. These descriptors, derived from density functional theory (DFT), offer a perspective on the stability and reactivity of the compound. For pyrazole and pyrimidine derivatives, these descriptors help in understanding their potential as bioactive molecules. rsc.orgnih.gov
Key descriptors include electronegativity (χ), which measures the power of an atom or group of atoms to attract electrons, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. A high electrophilicity index suggests that a molecule is a strong electrophile. For pyrazole-pyrimidine systems, these values are influenced by the nitrogen atoms in the heterocyclic rings, which generally increase electronegativity. The calculated reactivity is confirmed by the softness value (σ), which is the reciprocal of hardness. acs.org
Table 1: Representative Global Reactivity Descriptors for Analogous Heterocyclic Compounds
| Descriptor | Definition | Typical Values (eV) for Pyrazole/Pyrimidine Analogs |
| Electronegativity (χ) | The tendency to attract electrons. | Varies based on substitution |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Varies based on substitution |
| Electrophilicity Index (ω) | Propensity to accept electrons. | Varies based on substitution |
| Softness (σ) | Reciprocal of hardness, indicates reactivity. | ~0.50 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. rsc.org The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values.
For molecules containing pyrazole and pyrimidine rings, MEP analysis reveals characteristic patterns. Regions of negative electrostatic potential (typically colored red or yellow) are concentrated around electronegative atoms like nitrogen and oxygen, indicating sites prone to electrophilic attack. Conversely, areas of positive potential (colored blue) are usually found around hydrogen atoms, particularly those bonded to nitrogen or oxygen, marking them as sites for nucleophilic attack. rsc.orgnih.gov In this compound, the most negative regions are expected around the pyrimidine nitrogen atoms and the hydroxyl oxygen, while the hydrogen of the hydroxyl group would exhibit a strong positive potential. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution, intra- and intermolecular bonding, and charge transfer interactions within a molecule. nih.govresearchgate.net This method examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In pyrazole derivatives, NBO analysis helps to elucidate the hyperconjugative interactions that contribute to the molecule's stability. nih.gov For this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of the adjacent ring structures. These charge transfer events are crucial for understanding the molecule's electronic properties and reactivity.
Fukui Functions for Reactivity Prediction
The Fukui function, a concept within density functional theory, is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to different types of chemical attack. wikipedia.org It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net
There are three main types of Fukui functions:
f+(r) : Predicts the site for a nucleophilic attack (where an electron is added).
f-(r) : Predicts the site for an electrophilic attack (where an electron is removed).
f0(r) : Predicts the site for a radical attack.
By calculating these functions, one can pinpoint the most reactive atoms in this compound. High values of f+(r) would indicate the most likely sites for nucleophilic attack, while high values of f-(r) would highlight the atoms most susceptible to electrophilic attack. researchgate.net These functions are crucial for understanding the molecule's reaction mechanisms and designing derivatives with specific reactivity profiles. wikipedia.orgfaccts.denih.gov
In Silico Pharmacokinetic and Drug-Likeness Predictions
In silico methods are invaluable for predicting the pharmacokinetic properties and drug-likeness of a compound before its synthesis and experimental testing. These predictions help to identify potential liabilities and guide the design of molecules with more favorable profiles.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
ADMET profiling predicts how a drug will behave in the body. For pyrazole and pyrimidine derivatives, several studies have used in silico tools to forecast these properties. johnshopkins.edusemanticscholar.orguomustansiriyah.edu.iqnih.gov
Absorption : Predictions often assess human intestinal absorption and Caco-2 cell permeability. Many pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are predicted to have good to moderate intestinal absorption. researchgate.net
Distribution : This includes predictions of blood-brain barrier (BBB) penetration and plasma protein binding. Many pyrazole-based compounds are predicted to be unable to cross the BBB. researchgate.net
Metabolism : Predictions often focus on inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Excretion : This parameter predicts how the drug is eliminated from the body.
Toxicity : This includes predictions for properties like hepatotoxicity and mutagenicity (e.g., AMES test).
Table 2: Predicted ADMET Profile for Pyrazolo-pyrimidine Analogs
| ADMET Property | Prediction for Analogous Compounds |
| Human Intestinal Absorption | Good to Moderate researchgate.net |
| Blood-Brain Barrier (BBB) | Low to Very Low Penetration researchgate.net |
| CYP2D6 Inhibition | Often predicted as non-inhibitors |
| Hepatotoxicity | Variable, compound-specific |
| AMES Toxicity | Generally predicted to be non-toxic |
Note: These are general predictions for the pyrazolo-pyrimidine class of compounds based on in silico models. semanticscholar.orgresearchgate.net Specific data for this compound is not available.
Biological Evaluation and Mechanistic Studies in Vitro Focus
Cellular Mechanistic Investigations
Membrane Integrity and Intracellular Component Leakage
The integrity of the cell membrane is crucial for the survival of pathogenic microorganisms. Certain heterocyclic compounds, including derivatives of pyrazole (B372694), have been shown to exert their antimicrobial effects by disrupting this vital barrier. Studies on novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles have indicated that these molecules can negatively impact the cell membranes of phytopathogenic bacteria. nih.gov This disruption leads to the leakage of essential intracellular components, ultimately resulting in bacterial cell death. The proposed mechanism involves the hydrophobic fragments of these compounds penetrating the bacterial membrane, which compromises its permeability and function. nih.gov This mode of action highlights the potential for pyrazole-containing compounds to act as effective antimicrobial agents by targeting the physical structure of the bacterial cell.
Modulation of Inflammatory Mediators
The inflammatory response is a complex process involving a variety of mediators, including prostaglandins, nitric oxide, and cytokines. Compounds that can modulate these mediators hold promise for the treatment of inflammatory diseases.
Research has shown that certain pyrazolo[l,5-a]pyrimidine derivatives possess anti-inflammatory properties. For instance, specific 4,7-dihydro-4-ethylpyrazolo[l,5-a]pyrimidin-7-ones have been demonstrated to be effective anti-inflammatory agents in LPS-stimulated macrophages. nih.gov These compounds were found to modulate the expression of inflammatory markers, promoting a shift from a pro-inflammatory to a pro-resolving macrophage phenotype. nih.gov
Prostaglandin E2, Nitric Oxide, and Tumor Necrosis Factor-α (TNF-α)
Prostaglandin E2 (PGE2), nitric oxide (NO), and TNF-α are key players in the inflammatory cascade. PGE2 and prostacyclin (PGI2) can endogenously limit the production of TNF-α by macrophages in response to stimuli like lipopolysaccharide (LPS). nih.gov This inhibitory effect on TNF-α is rapid and involves the termination of its gene transcription. nih.gov Furthermore, tumor-derived factors such as Interleukin-10 (IL-10), Transforming growth factor-beta (TGF-β), and PGE2 have been shown to suppress the production of NO and TNF-α by macrophages. nih.gov This indicates a complex regulatory network governing the expression of these inflammatory mediators.
Nuclear Factor κB (NF-κB), Leukotrienes, and Interleukins
The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The signaling pathways leading to the activation of NF-κB can be initiated by various stimuli, including inflammatory cytokines like those from the Interleukin-1 (IL-1) family. For example, IL-1F6, IL-1F8, and IL-1F9 have been shown to activate the NF-κB pathway through the IL-1Rrp2 and IL-1RAcP receptors.
Effects on Specific Signaling Pathways
The retinoblastoma (Rb) protein is a critical tumor suppressor that regulates cell proliferation by controlling the cell cycle. Its activity is, in turn, regulated by phosphorylation.
Retinoblastoma Phosphorylation
The inactivation of the Rb protein often occurs in cancer cells through phosphorylation by cyclin-dependent kinases (Cdks). nih.gov This phosphorylation event leads to the release of E2F transcription factors, which then promote the expression of genes required for cell cycle progression. nih.gov Studies on uveal melanoma have revealed that Rb is frequently inactivated by the phosphorylation of specific serine residues in its C-terminal region, a process that can be driven by the overexpression of cyclin D. nih.gov This highlights the importance of Rb phosphorylation as a key mechanism in controlling cell proliferation and as a potential target for therapeutic intervention.
In Vitro Antimicrobial Evaluation
The antimicrobial properties of pyrazole and pyrimidine (B1678525) derivatives have been widely investigated, demonstrating their potential to combat a range of pathogenic microorganisms.
Antibacterial Activity
The pyrazole nucleus is a stable metabolic scaffold that has been incorporated into numerous compounds with significant pharmacological activities, including antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov
Activity Against Phytopathogenic Bacteria
Several novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles have demonstrated moderate to good antibacterial activity against various phytopathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Pseudomonas syringae pv. actinidiae (Psa). nih.gov Some of these compounds exhibited greater efficacy than commercial bactericides. nih.gov The mechanism of action for these compounds is suggested to involve the disruption of the bacterial cell membrane. nih.gov
Table 1: In Vitro Antibacterial Activity of 2-(Pyrazol-4-yl)-1,3,4-oxadiazole Derivatives
| Compound | Target Bacteria | EC50 (µg/mL) |
|---|---|---|
| 7c | Xoo | 7.40 |
| 9a | Xac | 5.44 |
| 9a | Psa | 12.85 |
| BT (Control) | Xoo | 31.94 |
| BT (Control) | Xac | 50.51 |
| BT (Control) | Psa | 114.76 |
| TC (Control) | Xoo | 76.81 |
| TC (Control) | Xac | 66.98 |
| TC (Control) | Psa | 74.98 |
Data sourced from a study on novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles. nih.gov
Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been explored as potential kinase inhibitors, which could enhance the sensitivity of pathogens to existing antibiotics like β-lactams. nih.gov
Antifungal Activity
Derivatives of pyrazole and pyrimidine have also shown promise as antifungal agents.
A variety of pyrazole derivatives have been reported to possess a broad spectrum of biological activities, including antifungal effects. nih.gov For instance, newly synthesized 1-aroyl-5-aryl-4-oxo-6-thio-pyrazolo[4,5-e]pyrimidines have demonstrated antifungal activity against Aspergillus niger and Aspergillus flavus. researchgate.netasianpubs.org Similarly, other pyrimidine derivatives containing an amide moiety have shown excellent antifungal activity against phytopathogenic fungi such as Phomopsis sp., with some compounds outperforming the commercial fungicide Pyrimethanil. nih.gov
Anti-mycobacterial Screening
Tuberculosis remains a significant global health challenge, and the development of new anti-mycobacterial agents is crucial. Pyrazole and pyrimidine-based compounds have emerged as a promising class of molecules in this area.
Several studies have highlighted the anti-mycobacterial potential of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov A series of N,S-bis-alkylated thiopyrazolo[3,4-d]pyrimidines exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL. nih.gov Furthermore, triazolopyrimidine derivatives have been identified as potent inhibitors of mycobacterial growth, targeting the terminal cytochrome oxidase QcrB. acs.org Screening of various pyrimidine derivatives has also identified compounds with antimycobacterial activity comparable to the first-line drug isoniazid. antibiotics-chemotherapy.ru These findings underscore the potential of pyrazolo-pyrimidine scaffolds in the development of new treatments for tuberculosis. ucl.ac.ukuea.ac.uk
Antiparasitic Activity (e.g., Antileishmanial)
While direct in vitro studies on the antiparasitic activity of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol are not presently available in scientific literature, the broader class of pyrazolyl-pyrimidine derivatives has been the subject of numerous investigations for potential therapeutic applications against a range of parasites, most notably Leishmania species, the causative agents of leishmaniasis. These studies provide a valuable framework for understanding the potential antiparasitic profile of this chemical scaffold.
Research into pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine (B1248293) cores has revealed that structural modifications significantly influence their antileishmanial potency. A study evaluating 54 different pyrazolo-pyrimidine derivatives demonstrated that compounds with this fused ring system can inhibit the multiplication of American Leishmania species promastigotes. nih.gov Notably, within the pyrazolo[3,4-d]pyrimidine series, 4-aminopyrazolo-(3,4-d)-pyrimidine (APP) was found to be approximately eight times more active than its 4-hydroxy counterpart (HPP), highlighting the critical role of substituent groups in biological activity. nih.gov
Further investigations into pyrazolo[4,3-d]pyrimidines, which are isomeric to the purine (B94841) analogs, have also shown promising results. A screening of 2,6-disubstituted purines and the corresponding 3,7-disubstituted pyrazolo[4,3-d]pyrimidines identified several compounds with activity against Leishmania donovani amastigotes, with EC50 values in the micromolar range. nih.gov This suggests that the pyrazolyl-pyrimidine scaffold can serve as a viable template for the design of novel antileishmanial agents. The mechanism of action for some of these derivatives is thought to involve the inhibition of essential parasite enzymes, such as cdc-2 related protein kinase (CRK3/CYC6), a key regulator of the parasite's cell cycle. nih.gov
The potential of pyrazolyl-pyrimidines extends beyond leishmaniasis. Studies have explored their efficacy against other protozoan parasites as well. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their activity against Trichomonas foetus, with one compound, 6-carbethoxy-4-ethyl-3-nitropyrazolo(1,5-a)pyrimidin-7-one, demonstrating potent antitrichomonal activity. nih.gov This underscores the versatility of the pyrazolyl-pyrimidine scaffold in targeting a variety of parasitic organisms.
The following tables summarize the in vitro antiparasitic activities of various pyrazolyl-pyrimidine derivatives as reported in the literature. It is crucial to reiterate that these data pertain to analogs and not to this compound itself.
Table 1: Antileishmanial Activity of Selected Pyrazolo-pyrimidine Derivatives
| Compound Class | Derivative | Parasite Species | In Vitro Activity (IC50/EC50) | Reference |
| Pyrazolo[3,4-d]pyrimidine | 4-Aminopyrazolo-(3,4-d)-pyrimidine (APP) | American Leishmania spp. (promastigotes) | More active than HPP | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | 4-Hydroxypyrazolo-(3,4-d)-pyrimidine (HPP) | American Leishmania spp. (promastigotes) | Less active than APP | nih.gov |
| Pyrazolo[4,3-d]pyrimidine | Compound 9A | Leishmania donovani (amastigotes) | 1.5 - 12.4 µM | nih.gov |
| Pyrazolo[4,3-d]pyrimidine | Compound 12A | Leishmania donovani (amastigotes) | 1.5 - 12.4 µM | nih.gov |
| Pyrazolo[4,3-d]pyrimidine | Compound 13A | Leishmania donovani (amastigotes) | 1.5 - 12.4 µM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Hydrazones 5a and 5b | Leishmania mexicana (promastigotes) | 6 - 89 µM | researchgate.net |
Table 2: Antiparasitic Activity of Pyrazolyl-pyrimidine Derivatives against Other Parasites
| Compound Class | Derivative | Parasite Species | In Vitro Activity | Reference |
| Pyrazolo[1,5-a]pyrimidine | 6-Carbethoxy-4-ethyl-3-nitropyrazolo(1,5-a)pyrimidin-7-one | Trichomonas foetus | Potent activity | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Hydrazones 5a and 5b | Trypanosoma cruzi (epimastigotes) | 4 - 174 µM | researchgate.net |
These findings collectively suggest that the pyrazolyl-pyrimidine scaffold holds significant promise for the development of new antiparasitic agents. The observed activities against Leishmania, Trypanosoma, and Trichomonas species warrant further investigation into the structure-activity relationships and mechanistic pathways of this class of compounds. Future studies focusing on the specific derivative, this compound, would be necessary to determine its precise antiparasitic potential.
Derivatives and Future Research Directions
Design Principles for Novel Derivatives Based on the 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol Scaffold
The rational design of new molecules from the this compound core follows several key principles aimed at enhancing potency, selectivity, and drug-like properties. A primary strategy involves the structural modification of distinct regions of the molecule, including the pyrazole (B372694) ring, the pyrimidine (B1678525) ring, and the linker connecting them, to optimize interactions with biological targets. acs.org For instance, in related pyrazole-pyrimidine systems, a cyclization strategy has been employed to stabilize the molecular conformation, thereby enhancing selectivity for specific protein kinases like JAK2. acs.org
Bioisosteric replacement is another powerful design tool. This involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties, with the goal of improving pharmacological activity. A successful example was the replacement of a phenylsulfonamide group with various pyrazole derivatives, which led to a new class of potent CDK2 inhibitors. nih.gov
Furthermore, quantitative structure-activity relationship (QSAR) models serve as a important computational design principle. By developing statistically significant QSAR models, researchers can predict the biological activity of yet-unsynthesized compounds. nih.gov These models help identify which molecular descriptors and functional groups are most influential, allowing for the targeted design of novel derivatives with potentially enhanced anti-cancer activity. nih.gov
Synthesis and Evaluation of Pyrazole-Pyrimidine Fused Systems and Hybrid Compounds
The inherent reactivity of the pyrazole and pyrimidine rings in the parent scaffold makes them ideal precursors for constructing more complex, fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. ekb.egias.ac.in These bicyclic structures are of significant interest due to their broad spectrum of biological activities.
Pyrazolo[3,4-d]pyrimidines are often synthesized from pyrazole or pyrimidine precursors through intermolecular cyclization. ekb.egtandfonline.com One common route involves the cyclization of 5-amino-4-cyano-pyrazole derivatives. tandfonline.com Another approach is the direct alkylation of a pre-formed pyrazolo[3,4-d]pyrimidin-4-ol core. mdpi.com These compounds have been extensively evaluated for various therapeutic applications, with anticancer activity being the most prominent. ekb.eg They have shown effectiveness against numerous cancer cell lines by inhibiting key enzymes and targets involved in tumor development, such as CDK2 and DNA topoisomerase. mdpi.comrsc.org
Pyrazolo[1,5-a]pyrimidines can be synthesized through methods like cascade cyclization, one-pot cyclization methodologies, and the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. nih.govnih.gov The use of deep eutectic solvents (DES) has been noted as an environmentally benign method that can lead to high yields. ias.ac.inresearchgate.net This class of fused systems has demonstrated a wide array of biological effects, including potent kinase inhibition (Pim-1), anti-inflammatory properties via COX enzyme inhibition, and antimicrobial activity. ias.ac.innih.govresearchgate.netnih.gov
Table 1: Summary of Evaluated Activities for Fused Pyrazole-Pyrimidine Systems
| Fused System | Synthesis Precursor/Method | Evaluated Biological Activity | Target/Mechanism | Citations |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole derivatives | Anticancer | DHFR/TS Dual Inhibition | tandfonline.com |
| Pyrazolo[3,4-d]pyrimidine | Pyrazole/pyrimidine rings | Anticancer, Antiviral, Anti-gout | Adenosine (B11128) nucleoside analogues | ekb.eg |
| Pyrazolo[3,4-d]pyrimidine | Polycyclic Guanine Analogues | Antihypertensive | PDE1 and PDE5 Inhibition | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Antiproliferative | DNA Topoisomerase | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | 5-Aminopyrazoles | Anti-inflammatory | COX-1/COX-2 Inhibition | researchgate.netnih.gov |
| Pyrazolo[1,5-a]pyrimidine | Aryl-substituted acetonitrile | Kinase Inhibition | Pim-1 and Flt-3 Inhibition | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Antimicrobial | - | ias.ac.inresearchgate.net |
Exploration of Diverse Substituents and Their Effects
The strategic placement of different substituents on the pyrazole or pyrimidine rings can profoundly influence the physicochemical properties and biological activity of the resulting compounds. The electronic nature of these groups—whether they are electron-donating or electron-withdrawing—can affect properties like tautomerism and binding affinity. mdpi.com
Research on related pyrazolylpyrimidine structures has shown that the substituent's nature and position are critical for activity. For example, in a series of herbicidal compounds, an alkynyloxy group at the 6-position of the pyrimidine ring was crucial for bleaching activity, while an amino group at the same position conferred potent root growth inhibition. nih.gov In another study, the introduction of a methyl group at the C4 position of a pyrazole ring increased binding affinity to the enzyme CYP2E1 by 50-fold, demonstrating that even small modifications can have dramatic effects. nih.gov Conversely, some substitutions can be detrimental; N-alkylation of a pyrazole ring at a specific position was found to reduce CDK2 inhibitory activity. nih.gov
Table 2: Effects of Diverse Substituents on Pyrazole-Pyrimidine Scaffolds
| Scaffold Position | Substituent | Observed Effect | Target/System | Citations |
|---|---|---|---|---|
| Pyrimidine C6 | Alkynyloxy group | Increased bleaching activity | Herbicidal action | nih.gov |
| Pyrimidine C6 | Amino group | Increased root growth inhibition | Herbicidal action | nih.gov |
| Pyrazole C3 & N2 | Benzyl (C3) & Methyl (N2) | Optimal potency and selectivity | PDE1/PDE5 Inhibition | nih.gov |
| Pyrazole C4 | Methyl group | 50-fold increase in binding affinity | CYP2E1 Enzyme | nih.gov |
| Pyrazole C3/C5 | Electron-donating groups (e.g., -NH2, -OH) | Favors C3-tautomer | Tautomeric equilibrium | mdpi.com |
| Pyrazole C3/C5 | Electron-withdrawing groups (e.g., -COOH, -CHO) | Favors C5-tautomer | Tautomeric equilibrium | mdpi.com |
Potential Academic Applications Beyond Biological Activities
While the majority of research on pyrazole-pyrimidine compounds is directed toward medicinal chemistry, their unique structures lend them to other important academic and industrial applications. These scaffolds are valuable synthetic intermediates, serving as building blocks for the creation of more complex heterocyclic systems. exlibrisgroup.com
One significant non-biological application is in the field of agrochemicals. researchgate.net Specific pyrazolylpyrimidine derivatives have been designed and evaluated as herbicides, demonstrating activities such as inhibiting plant root growth and chlorophyll (B73375) production. nih.gov The structure-activity relationships developed in these studies indicate that the scaffold is a promising framework for developing new crop protection agents. nih.gov Additionally, the broader field of pyrazole chemistry has found applications in materials science, suggesting that compounds based on the this compound core could be explored for novel properties in dyes, polymers, or electronic materials. exlibrisgroup.com
Unexplored Reactivity and Transformation Pathways of the Core Structure
The this compound scaffold possesses multiple reactive sites, offering a rich field for exploring novel chemical transformations. mdpi.com Known reactions for related systems include cyclization and condensation to form fused rings, the Vilsmeier-Haack reaction to introduce formyl groups, and nucleophilic aromatic substitution on halogenated precursors. nih.govmdpi.com
Future research can focus on leveraging modern synthetic methods to explore new pathways. The use of microwave-assisted synthesis, for instance, has been shown to accelerate cyclization reactions and improve yields for pyrazolo[1,5-a]pyrimidines. nih.gov Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, represent a highly efficient and atom-economical approach to generating diverse libraries of derivatives. mdpi.com Investigating the reactivity of the core structure under various catalytic conditions, such as using environmentally friendly deep eutectic solvents or novel organocatalysts, could unlock new and efficient synthetic routes to previously inaccessible compounds. ias.ac.inresearchgate.netmdpi.com
Advanced Computational Approaches for Rational Design and Discovery
Computational chemistry has become an indispensable tool in the design and discovery of novel compounds based on pyrazole-pyrimidine scaffolds. These methods provide deep insights into molecular interactions and properties, guiding synthetic efforts and reducing the need for extensive trial-and-error screening. researchgate.netnih.gov
Key computational techniques applied to these systems include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. It has been used to understand the binding modes of pyrazolo[3,4-d]pyrimidines in the active sites of enzymes like DHFR, TS, and CDK2, helping to explain their inhibitory activity. tandfonline.comrsc.org
Quantitative Structure-Activity Relationship (QSAR): 2D- and 3D-QSAR models are developed to correlate chemical structure with biological activity. These models can predict the potency of new derivatives and identify the key structural features required for activity. nih.gov
Density Functional Theory (DFT): DFT calculations are used to model electronic structure, molecular geometry, and reactivity indices. mdpi.commiami.edu This provides fundamental insights into the chemical nature of the molecules and helps predict their behavior in chemical reactions. researchgate.netnih.gov
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. This early assessment of drug-likeness is crucial for prioritizing candidates for synthesis and further testing. rsc.orgresearchgate.netnih.gov
By integrating these advanced computational approaches, researchers can more rationally design derivatives of this compound with optimized properties for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol?
- Answer : The compound can be synthesized via multi-step condensation reactions. For example, pyrazole derivatives are often coupled with pyrimidine precursors under reflux conditions using ethanol or dichloromethane as solvents. Key steps include:
- Step 1 : Formation of the pyrazole ring using diazomethane or substituted hydrazines (e.g., ethyl hydrazine for the 1-ethyl group) .
- Step 2 : Pyrimidine ring assembly via cyclization of β-keto esters or amidines, followed by hydroxylation at the 4-position .
- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is typically employed .
Q. What safety protocols are critical when handling this compound?
- Answer : Strict PPE (gloves, goggles, lab coats) is mandatory due to potential toxicity. Reactions generating volatile byproducts (e.g., HCl, formaldehyde) should be conducted in fume hoods. Waste must be segregated and disposed via certified hazardous waste services .
Q. Which spectroscopic techniques are effective for characterizing this compound?
- Answer :
- NMR : H and C NMR confirm substituent positions (e.g., ethyl group on pyrazole, hydroxyl on pyrimidine) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- FT-IR : Identifies functional groups (e.g., -OH stretch at ~3200 cm) .
Advanced Research Questions
Q. How can structural discrepancies between X-ray crystallography and computational models be resolved?
- Answer :
- Experimental Refinement : Use SHELXL for high-resolution crystallographic refinement to resolve electron density ambiguities (e.g., ethyl group orientation) .
- Computational Validation : Compare DFT-optimized geometries (using Gaussian or ORCA) with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve agreement .
Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?
- Answer :
- Catalysis : Employ Pd-mediated cross-coupling for pyrazole-pyrimidine linkage .
- Solvent Optimization : Use DMF or DMSO for polar intermediates; switch to ethanol for cyclization steps to avoid side reactions .
- Temperature Control : Maintain reflux at 80–100°C for pyrimidine ring closure, but avoid overheating to prevent decomposition .
Q. How should contradictory HPLC purity data be addressed?
- Answer :
- Method Calibration : Validate HPLC methods using certified reference standards (if available) .
- Alternative Techniques : Cross-check with LC-MS or H NMR integration to distinguish impurities from solvent artifacts .
- Sample Preparation : Ensure complete dissolution in deuterated solvents (e.g., DMSO-d) to avoid aggregation .
Q. What computational tools predict the compound’s solubility and stability under varying pH conditions?
- Answer :
- Solubility : Use ACD/Labs Percepta to estimate logP and aqueous solubility based on substituent polarity (e.g., hydroxyl group enhances hydrophilicity) .
- pH Stability : Perform DFT calculations to assess protonation states of the pyrimidine hydroxyl group at physiological pH (4–8) .
Methodological Challenges in Data Interpretation
Q. How can tautomeric forms of the pyrimidin-4-ol moiety be distinguished experimentally?
- Answer :
- X-ray Crystallography : Resolves tautomeric preference (e.g., keto vs. enol forms) via bond length analysis (C=O vs. C-OH) .
- Dynamic NMR : Monitor temperature-dependent chemical shifts to identify tautomer interconversion rates .
Q. What approaches validate the regioselectivity of substituents in complex derivatives?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
